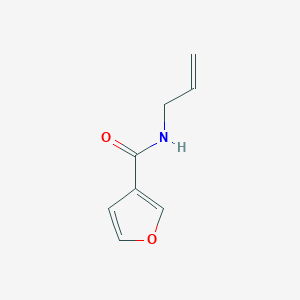

N-Allylfuran-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Allylfuran-3-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a furan derivative that has been synthesized using various methods.

Applications De Recherche Scientifique

- Polypeptides : Recent advances in amino acid N-carboxyanhydrides (NCAs) have led to the synthesis of novel polypeptides. These polypeptides exhibit ultra-stable helical conformations, stimuli-sensitive properties, and glycoprotein mimetics .

- Self-Assembly : N-Allylfuran-3-carboxamide derivatives can self-assemble into intriguing structures in both solid state and solution. These structures go beyond typical amphiphilic self-assembly .

- Biological Applications : Polypeptides derived from N-Allylfuran-3-carboxamide monomers find applications in drug delivery and gene delivery systems .

- Potential : Research suggests that N-Allylfuran-3-carboxamide derivatives may exhibit antibacterial activity. Further studies are required to explore their efficacy and mechanisms of action .

- Enzymatic Production : N-Allylfuran-3-carboxamide could serve as a precursor for rare sugars. Enzymes involved in its production may play a role in functional carbohydrate synthesis .

- Applications : Rare sugars have applications in food, pharmaceuticals, and other industries. Investigating their potential functional roles is essential .

Polypeptide Chemistry and Biological Applications

Antimicrobial Activity

Functional Carbohydrates

Mécanisme D'action

Biochemical Pathways

The biochemical pathways affected by N-Allylfuran-3-carboxamide are not yet fully understood. Given its antitumor activity, it is likely that the compound affects pathways related to cell proliferation and survival.

Pharmacokinetics

The pharmacokinetics of N-Allylfuran-3-carboxamide, including its absorption, distribution, metabolism, and excretion (ADME) properties, have not been extensively studied. These properties are crucial for understanding the compound’s bioavailability and its overall effectiveness as a therapeutic agent. Future research should focus on these aspects to optimize the compound’s therapeutic potential .

Result of Action

N-Allylfuran-3-carboxamide has been found to exhibit antiproliferative activity against certain cancer cell lines. In a study of 34 different synthesized compounds, 22 active compounds, including N-Allylfuran-3-carboxamide, exhibited inhibitory action against the HCT-116 cells, with IC50 values ranging from 0.11 mg/ml to 0.78 mg/ml . This suggests that the compound may induce programmed cell death in cancer cells.

Action Environment

The action, efficacy, and stability of N-Allylfuran-3-carboxamide may be influenced by various environmental factors. These could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions. .

Propriétés

IUPAC Name |

N-prop-2-enylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-4-9-8(10)7-3-5-11-6-7/h2-3,5-6H,1,4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGDZPWSPKYMBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=COC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Allylfuran-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine;propan-2-ol;dihydrochloride](/img/no-structure.png)

![N-methyl-2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2758631.png)

![(2-Ethoxy-phenyl)-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine](/img/structure/B2758632.png)

![3-(1-(3-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2758636.png)

![2-(4-((4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2758640.png)

![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2758645.png)

![[9-(4-methoxyphenyl)-6-oxo-6,9-dihydro-1H-purin-1-yl]acetic acid](/img/structure/B2758646.png)

![N-[5-(aminosulfonyl)-2-(diethylamino)phenyl]-2-chloroacetamide](/img/structure/B2758647.png)